molecular formula C8H17NO B6243998 2-(3-methylpiperidin-3-yl)ethan-1-ol CAS No. 2680534-00-1

2-(3-methylpiperidin-3-yl)ethan-1-ol

Cat. No. B6243998
CAS RN: 2680534-00-1
M. Wt: 143.2
InChI Key:
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Description

2-(3-methylpiperidin-3-yl)ethan-1-ol, also known as 2-methylpiperidine, is a heterocyclic organic compound with a molecular formula of C6H13NO. It is a colorless liquid with a boiling point of 117-118°C and a melting point of -17°C. 2-methylpiperidine is a common intermediate in the synthesis of a variety of pharmaceuticals and other organic compounds. It is also used as a solvent and in the production of pesticides and herbicides.

Scientific Research Applications

2-(3-methylpiperidin-3-yl)ethan-1-olridine has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the production of pesticides and herbicides, and the study of enzyme-catalyzed reactions. It has also been used in the study of the structure and reactivity of organic molecules, and as a solvent in the synthesis of polymers materials.

Mechanism of Action

2-(3-methylpiperidin-3-yl)ethan-1-olridine acts as a proton donor, donating a proton to a molecule or ion to form a new molecule or ion. This process is known as protonation. The protonated molecule or ion can then undergo a variety of reactions, such as addition, substitution, or elimination.
Biochemical and Physiological Effects
2-(3-methylpiperidin-3-yl)ethan-1-olridine has been shown to interact with a variety of proteins, enzymes, and receptors in the body. It has been shown to inhibit the activity of some enzymes, such as acetylcholinesterase, and to activate some receptors, such as the adenosine A2A receptor. It has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

2-(3-methylpiperidin-3-yl)ethan-1-olridine has several advantages as a reagent in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. It is also non-toxic and non-flammable, making it a safe reagent to use in the laboratory. However, it is also volatile, so it should be handled with care and stored in an airtight container.

Future Directions

The use of 2-(3-methylpiperidin-3-yl)ethan-1-olridine in scientific research is an active area of research. Possible future directions include the development of new methods for synthesizing 2-(3-methylpiperidin-3-yl)ethan-1-olridine, the use of 2-(3-methylpiperidin-3-yl)ethan-1-olridine in the synthesis of new pharmaceuticals, and the study of its biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of 2-(3-methylpiperidin-3-yl)ethan-1-olridine in the production of pesticides and herbicides, as well as its potential use as a solvent in the synthesis of polymers materials.

Synthesis Methods

2-(3-methylpiperidin-3-yl)ethan-1-olridine can be synthesized from the reaction of ethyl acetoacetate with ammonia and hydrogen in the presence of a palladium catalyst. The reaction yields a mixture of 2-(3-methylpiperidin-3-yl)ethan-1-olridine and 3-methylpiperidine, which can be separated by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-methylpiperidin-3-yl)ethan-1-ol involves the conversion of a starting material, 3-methylpiperidine, to the desired product through a series of chemical reactions.", "Starting Materials": [ "3-methylpiperidine", "Ethylene oxide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: 3-methylpiperidine is reacted with ethylene oxide in the presence of sodium borohydride as a reducing agent to yield 2-(3-methylpiperidin-3-yl)ethanol.", "Step 2: The product from step 1 is then treated with hydrochloric acid to form the hydrochloride salt of 2-(3-methylpiperidin-3-yl)ethanol.", "Step 3: The hydrochloride salt from step 2 is then reacted with sodium hydroxide to liberate the free base of 2-(3-methylpiperidin-3-yl)ethanol.", "Step 4: The free base from step 3 is then dissolved in methanol and water, and the solution is heated under reflux to yield the final product, 2-(3-methylpiperidin-3-yl)ethan-1-ol." ] }

CAS RN

2680534-00-1

Product Name

2-(3-methylpiperidin-3-yl)ethan-1-ol

Molecular Formula

C8H17NO

Molecular Weight

143.2

Purity

95

Origin of Product

United States

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